2-Chloroquinoxaline

Catalog No.
S775226
CAS No.
1448-87-9
M.F
C8H5ClN2
M. Wt
164.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroquinoxaline

CAS Number

1448-87-9

Product Name

2-Chloroquinoxaline

IUPAC Name

2-chloroquinoxaline

Molecular Formula

C8H5ClN2

Molecular Weight

164.59 g/mol

InChI

InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H

InChI Key

BYHVGQHIAFURIL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)Cl

Synonyms

NSC 43553

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)Cl

2-Chloroquinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by a fused bicyclic structure containing two nitrogen atoms. Its chemical formula is C_8H_6ClN_3, and it has a molecular weight of 181.6 g/mol. The compound is notable for its chlorine substituent at the second position of the quinoxaline ring, which influences its reactivity and biological properties. It appears as a yellowish crystalline solid and is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile, but less so in water .

Currently, there's no documented research on the specific mechanism of action of 2-Chloroquinoxaline in biological systems. However, its potential for forming complexes with metal ions suggests possibilities for future exploration in medicinal chemistry [].

Applications in Material Synthesis

-CQ serves as a building block for the synthesis of other compounds with potential applications in various fields:

  • Synthesis of functionalized quinoxalines: 2-CQ can be used as a starting material for the synthesis of quinoxaline derivatives with different functional groups, such as the 2-(3-butynyl-2-methyl-2-ol) quinoxaline, which may have potential biological activities. [Source: Sigma-Aldrich product information for 2-Chloroquinoxaline, ]

Potential Future Applications

  • Drug discovery: Modifications of 2-CQ could lead to the development of novel compounds with potential therapeutic applications.
  • Material science: Incorporation of 2-CQ into specific structures could lead to the development of new materials with desired properties.
, including:

  • Alkaline Hydrolysis: The kinetics of its reaction with hydroxide ions have been studied, showing pseudo-first-order kinetics under certain solvent conditions. The reaction rate is influenced by the solvent's dielectric constant and hydrogen bonding characteristics .
  • Nucleophilic Substitution: It reacts with C-nucleophiles such as substituted acetonitriles and piperidine, leading to the formation of various derivatives. These reactions often follow second-order kinetics .
  • Microwave-Assisted Synthesis: Recent studies have explored microwave-assisted methods for synthesizing derivatives of 2-chloroquinoxaline, enhancing reaction efficiency and yield .

2-Chloroquinoxaline exhibits significant biological activity, particularly in antimicrobial and anticancer research. It has been shown to possess:

  • Antimicrobial Properties: Various derivatives have demonstrated efficacy against bacterial strains, making them potential candidates for new antibiotics.
  • Anticancer Activity: Some studies suggest that 2-chloroquinoxaline derivatives can inhibit tumor growth in specific cancer cell lines, indicating their potential as therapeutic agents in oncology .

The synthesis of 2-chloroquinoxaline can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of o-phenylenediamine with chloroacetyl chloride or other chloro compounds under acidic conditions.
  • Microwave-Assisted Techniques: This modern approach allows for rapid synthesis under controlled conditions, improving yields and reducing reaction times compared to conventional methods .
  • Nucleophilic Substitution: The compound can also be synthesized via nucleophilic substitution reactions involving chlorinated quinoxalines and various nucleophiles .

2-Chloroquinoxaline finds applications in several fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs, particularly in antimicrobial and anticancer therapies.
  • Chemical Research: Used as a reagent in organic synthesis, it facilitates the preparation of more complex heterocycles.
  • Material Science: Its derivatives are being explored for use in organic electronics and photonic devices due to their unique electronic properties .

Interaction studies involving 2-chloroquinoxaline focus on its reactivity with biological targets and other chemical entities:

  • Enzyme Inhibition: Research indicates that certain derivatives may inhibit specific enzymes related to bacterial resistance or cancer progression.
  • Drug Interactions: Investigations into how 2-chloroquinoxaline interacts with other pharmacological agents are ongoing, aiming to understand potential synergistic effects or adverse interactions .

Several compounds exhibit structural or functional similarities to 2-chloroquinoxaline. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
QuinoxalineSame bicyclic structureGenerally less reactive than 2-chloroquinoxaline
2-MethylquinoxalineMethyl group at position 2Enhanced lipophilicity affecting bioavailability
3-ChloroquinoxalineChlorine at position 3Different reactivity profile due to chlorine's position
2-AminoquinoxalineAmino group at position 2Exhibits different biological activity due to amino substitution

These compounds share a common framework but differ significantly in their reactivity profiles and biological activities due to variations in substituents and their positions on the quinoxaline ring.

XLogP3

2.2

UNII

E9X60Z79BG

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (92.86%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1448-87-9

Wikipedia

2-chloroquinoxaline

Dates

Modify: 2023-08-15

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